Cas no 21411-53-0 (Virginiamycin M1)

Virginiamycin M1 is a macrolide antibiotic belonging to the streptogramin family, primarily active against Gram-positive bacteria. It functions by inhibiting protein synthesis through binding to the 50S ribosomal subunit. Virginiamycin M1 is commonly used in veterinary medicine as a feed additive to promote growth and prevent bacterial infections in livestock. Its key advantages include high efficacy against resistant bacterial strains, synergistic activity when combined with other streptogramins (e.g., Virginiamycin S1), and stability in feed formulations. The compound is particularly effective against Staphylococcus and Enterococcus species. Due to its targeted mechanism, it minimizes disruption to gut microbiota compared to broad-spectrum antibiotics. Proper usage is essential to mitigate resistance development.
Virginiamycin M1 structure
Virginiamycin M1 structure
Product name:Virginiamycin M1
CAS No:21411-53-0
MF:C28H35N3O7
MW:525.593407869339
MDL:MFCD00869411
CID:265821
PubChem ID:24900736

Virginiamycin M1 Chemical and Physical Properties

Names and Identifiers

    • 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone,8,9,14,15,24,25-hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-, (3R,4R,5E,10E,12E,14S)-
    • 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-t...
    • 3H-21,18-Nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone,8,9,14,15,24,25-hexahydr
    • Ostreogrycin A
    • VirginiaMycin M1
    • VirginiaMycin M1, froM StreptoMyces virginiae
    • Virginiamycin M1-dx
    • Antibiotic PA-114A1
    • MIKAMYCIN A
    • pristinamycin component IIA
    • Pristinamycin IIA
    • STAPHYLOMYCIN
    • Staphylomycin M1
    • Streptogramin A
    • Vernamycin A
    • VIRGINIAMYCINE
    • Antibiotic PA 114A
    • Antibiotic PA 114A1
    • Factor M
    • Factor M (antibiotic)
    • NSC 244426
    • NSC 87432
    • PA 114A
    • Pristinamycin II
    • RP-12536
    • Vernamycin A & vernamycin B (1:1)
    • 8,9,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo(2,1-c)(1,8,4,19)dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
    • CHEBI:9997
    • (3R-(3R*,4R*,5E,10E,12E,14S*))-8,9,14,15,24,25-HEXAHYDRO-14-HYDROXY-4,12-DIMETHYL-3-(1-METHYLETHYL)-3H-21,18-NITRILO-1H,22H-PYRROLO(2,1-C)(1,8,4,19)DIOXADIAZACYCLOTETRACOSINE-1,7,16,22(4H,17H)-TETRONE
    • MFCD00869411
    • NSC-244426
    • GTPL12933
    • Virginiamycin M1 (200 ug/mL in Methanol) (~90%)
    • CHEMBL1236670
    • 3H-21,18-NITRILO-1H,22H-PYRROLO(2,1-C)(1,8,4,19)DIOXADIAZACYCLOTETRACOSINE-1,7,16,22(4H,17H)-TETRONE, 8,9,14,15,24,25-HEXAHYDRO-14-HYDROXY-4,12-DIMETHYL-3-(1-METHYLETHYL)-, (3R,4R,5E,10E,12E,14S)-
    • Virginiamycin Factor M1
    • (3R,4R,5E,10E,12E,14S)-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-8,9,14,15,24,25-hexahydro-1H,3H,22H-21,18-(azeno)pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
    • NSC87434
    • 21411-53-0
    • NSC-87434
    • MIKAMYCIN A [MI]
    • DAIKHDNSXMZDCU-FQTGFAPKSA-N
    • DB01669
    • VIRGINIAMYCIN M1 [MI]
    • EINECS 244-376-6
    • (3R,4R,5E,10E,12E,14S)-14-hydroxy-3-isopropyl-4,12-dimethyl-8,9,14,15,24,25-hexahydro-1H,3H,22H-21,18-(azeno)pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
    • SCHEMBL673193
    • (10R,11R,12E,17E,19E,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
    • 8,9,14,15,24,25-Hexahydro-14-hydroxy-3-isopropyl-4,12-dimethyl-3H-21,18-nitrilo-1H,22H-pyrrolo(2,1-c)(1,8,4,19)dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
    • NSC-87432
    • PA-114A
    • CS-0019826
    • STREPTOGRAMIN A [MI]
    • UNII-8W4UOL59AZ
    • 8W4UOL59AZ
    • PRISTINAMYCIN IIA [MI]
    • NS00011661
    • E80259
    • HY-N6686
    • Virginiamycin M1 (~90%)
    • Virginiamycin M1-d2 (>90%)
    • NSC87432
    • hydroxy-isopropyl-dimethyl-[?]tetrone
    • NSC244426
    • (3S,4S,14R)-14-Hydroxy-3-isopropyl-4,12-dimethyl-4,8,9,14,15,24,25-heptahydro-1H,3H,22H-21,18-epiazenopyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22-tetrone
    • (12Z,17Z,19Z)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
    • CHEMBL1977560
    • (12E,17E,19E)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
    • 8,14,15,24,25-Hexahydro-14-hydroxy-4,12-dimethyl-3-(1-methylethyl)-3H-21,18-nitrilo-1H,22H-pyrrolo[2,1-c][1,8,4,19]dioxadiazacyclotetracosine-1,7,16,22(4H,17H)-tetrone
    • (10R,11R,12Z,17Z,19Z,21S)-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
    • SCHEMBL5033965
    • CID 16220095
    • Virginiamycin M1, ~95%
    • (10R,11R,12E,17Z,19E,21S)-21-Hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),6,12,17,19,25(28)-hexaene-2,8,14,23-tetrone
    • 1ST7812
    • Virginiamycin M1; virginiamycin m1; Streptogramin A; Ostreogrycin a; Mikamycin A; Pristinamycin IIA
    • Virginiamycin M1
    • MDL: MFCD00869411
    • Inchi: InChI=1S/C28H35N3O7/c1-17(2)26-19(4)9-10-24(34)29-11-5-7-18(3)13-20(32)14-21(33)15-25-30-22(16-37-25)27(35)31-12-6-8-23(31)28(36)38-26/h5,7-10,13,16-17,19-20,26,32H,6,11-12,14-15H2,1-4H3,(H,29,34)/t19-,20-,26-/m1/s1
    • InChI Key: DAIKHDNSXMZDCU-XMERXJNXSA-N
    • SMILES: CC([C@@H]1[C@@H](C=CC(NCC=CC(C)=C[C@@H](O)CC(CC2=NC(C(N3CCC=C3C(O1)=O)=O)=CO2)=O)=O)C)C

Computed Properties

  • Exact Mass: 525.24800
  • Monoisotopic Mass: 525.24750046g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 38
  • Rotatable Bond Count: 1
  • Complexity: 1030
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 3
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 139Ų

Experimental Properties

  • Density: 1.26±0.1 g/cm3 (20 ºC 760 Torr),
  • Melting Point: 165-167 ºC
  • Solubility: Very slightly soluble (0.58 g/l) (25 º C),
  • PSA: 139.04000
  • LogP: 2.92610
  • Specific Rotation: D20 -218° ( c = 0.34 in ethanol)

Virginiamycin M1 Security Information

  • WGK Germany:3

Virginiamycin M1 Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHENG KE LU SI SHENG WU JI SHU
sc-202269-5mg
Ostreogrycin A,
21411-53-0 >99%
5mg
¥3054.00 2023-09-05
TRC
V673810-5mg
Virginiamycin M1 (~90%)
21411-53-0
5mg
$ 148.00 2023-09-05
BioAustralis
BIA-O1131-5 mg
Ostreogrycin A
21411-53-0 >95%byHPLC
5mg
$302.00 2023-08-09
BioAustralis
BIA-O1131-25 mg
Ostreogrycin A
21411-53-0 >95%byHPLC
25mg
$1057.00 2023-08-09
Apollo Scientific
BIV1003-1mg
Virginiamycin M1
21411-53-0
1mg
£35.00 2023-01-07
TargetMol Chemicals
T13303-1 mL * 10 mM (in DMSO)
Virginiamycin M1
21411-53-0 98.57%
1 mL * 10 mM (in DMSO)
¥ 4612 2023-09-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
L-RO570-1mg
Virginiamycin M1
21411-53-0 ≥97%
1mg
¥1705.0 2022-02-28
MedChemExpress
HY-N6686-10mg
Virginiamycin M1
21411-53-0 99.50%
10mg
¥5300 2024-04-19
TargetMol Chemicals
T13303-25mg
Virginiamycin M1
21411-53-0 98.57%
25mg
¥ 4360 2024-07-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
V56990-10mg
Virginiamycin M1
21411-53-0 98%
10mg
¥10998.0 2023-09-06

Additional information on Virginiamycin M1

Comprehensive Overview of Virginiamycin M1 (CAS No. 21411-53-0): Properties, Applications, and Industry Insights

Virginiamycin M1 (CAS No. 21411-53-0) is a naturally occurring antibiotic belonging to the streptogramin family, primarily derived from Streptomyces virginiae. This compound has garnered significant attention in veterinary medicine and animal husbandry due to its potent antibacterial activity against Gram-positive bacteria, including Staphylococcus and Enterococcus species. Its unique mechanism of action—inhibiting bacterial protein synthesis—makes it a valuable tool in combating antibiotic-resistant strains, a growing concern in modern agriculture.

The chemical structure of Virginiamycin M1 features a macrocyclic lactone ring, which contributes to its stability and bioavailability. Researchers and industry professionals often search for terms like "Virginiamycin M1 solubility", "Virginiamycin M1 stability", and "Virginiamycin M1 mode of action" to understand its pharmacokinetics. Recent studies highlight its synergistic effects when combined with other streptogramins, such as Virginiamycin S1, enhancing its efficacy against resistant pathogens.

In livestock production, Virginiamycin M1 is widely used as a feed additive to promote growth and prevent infections. Searches for "Virginiamycin M1 in poultry feed" and "Virginiamycin M1 for swine" reflect its practical applications. With the global push for antibiotic-free farming, debates around its use have intensified. However, regulatory bodies like the FDA and EMA continue to approve its controlled use, emphasizing its role in maintaining animal health when alternatives are limited.

From a regulatory perspective, Virginiamycin M1 (CAS No. 21411-53-0) is subject to strict residue limits in food products. Queries such as "Virginiamycin M1 maximum residue limits" and "Virginiamycin M1 withdrawal period" are critical for compliance. Analytical methods like HPLC and LC-MS/MS are commonly employed to detect trace amounts, ensuring food safety standards are met. The compound’s degradation pathways under environmental conditions are also under scrutiny, with studies focusing on "Virginiamycin M1 environmental impact".

Innovations in formulation technology have led to improved delivery systems for Virginiamycin M1, including microencapsulation to enhance stability in feed matrices. Industry trends show rising interest in "sustainable antibiotic alternatives", yet Virginiamycin M1 remains a benchmark due to its cost-effectiveness and proven track record. As research progresses, its potential applications in human medicine—particularly against MRSA—are being explored, though this remains a niche area.

For researchers, key data points include the molecular formula (C28H35N3O7), molecular weight (525.6 g/mol), and melting range (160–165°C). The compound’s UV absorption maxima at 305 nm facilitates analytical detection. Storage recommendations typically emphasize protection from light and moisture to preserve potency, addressing common queries like "Virginiamycin M1 storage conditions".

In conclusion, Virginiamycin M1 (CAS No. 21411-53-0) exemplifies the intersection of agricultural necessity and scientific innovation. While challenges like antibiotic resistance persist, its targeted use—guided by evolving regulations—ensures its relevance in sustainable animal production systems. Future developments may expand its role, but responsible usage remains paramount to balance efficacy and public health priorities.

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